molecular formula C11H10N2O4 B016206 Ethyl 2-cyano-2-(2-nitrophenyl)acetate CAS No. 65548-02-9

Ethyl 2-cyano-2-(2-nitrophenyl)acetate

Cat. No.: B016206
CAS No.: 65548-02-9
M. Wt: 234.21 g/mol
InChI Key: JUGQARWTQZEZRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

AS601245 is synthesized through a multi-step process involving the formation of the benzothiazole ring and subsequent functionalization to introduce the pyrimidine and pyridine moieties. The key steps include:

Industrial Production Methods

The industrial production of AS601245 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

AS601245 primarily undergoes:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of AS601245, which can be further studied for their biological activities .

Mechanism of Action

AS601245 exerts its effects by selectively inhibiting the activity of c-Jun NH2-terminal kinase (JNK). This inhibition prevents the phosphorylation and activation of c-Jun, a key transcription factor involved in the regulation of genes associated with inflammation, apoptosis, and cell proliferation. By blocking JNK activity, AS601245 modulates various cellular processes, leading to its anti-inflammatory and neuroprotective effects .

Comparison with Similar Compounds

AS601245 is unique among JNK inhibitors due to its high selectivity and potency. Similar compounds include:

In comparison, AS601245 stands out for its balanced profile of selectivity, potency, and favorable pharmacokinetics, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-cyano-2-(2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(14)9(7-12)8-5-3-4-6-10(8)13(15)16/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGQARWTQZEZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372919
Record name ethyl 2-cyano-2-(2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65548-02-9
Record name ethyl 2-cyano-2-(2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloronitrobenzene (47.2 g, 0.300 mole) and ethyl cyanoacetate (40 ml, 0.38 mol) in N,N-dimethylacetamide (DMA, 250 ml) was treated at once with potassium hydroxide pellets (120 g, 2.14 mole). The mixture was mechanically stirred and heated for ten minutes at 110°-120° C. (caution: minimal heat application may be needed, exothermic reaction) then poured into ice-cold dilute hydrochloric acid. Ether extractive workup gave an oil. The oil was passed through silica gel eluting with toluene to provide a yellow oil, which was dissolved in 100 ml methanol then chilled. The solid was filtered to afford ethyl cyano-2-nitrophenylacetate as a yellow solid (51.4 g, 73.2%) mp 57°-61° C. (literature 59°-60° C.).
Quantity
47.2 g
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reactant
Reaction Step One
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40 mL
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250 mL
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0 (± 1) mol
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-cyano-2-(2-nitrophenyl)acetate

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